molecular formula C15H25NO3 B1462392 Dde-val-OL CAS No. 1263046-20-3

Dde-val-OL

Cat. No. B1462392
CAS RN: 1263046-20-3
M. Wt: 267.36 g/mol
InChI Key: ZGNOBLPNALARAO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-val-OL is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of valinomycin analogs and has been synthesized using a unique method that allows for high yields and purity.

Scientific Research Applications

  • Pharmacological Properties and Clinical Trials :

    • Lambert et al. (1990) conducted a Phase I trial of ddI in patients with AIDS or AIDS-related complex. They found ddI suppresses the replication of HIV after metabolic conversion. The study observed the effects at various dose levels and found the drug was associated with decreases in serum level of p24 antigen and increases in CD4 cells (Lambert et al., 1990).
    • Yarchoan et al. (1989) reported that ddI showed anti-retroviral activity and was well-tolerated in a study involving patients with AIDS or severe AIDS-related complex. The drug displayed immunologic improvement in patients at higher doses (Yarchoan et al., 1989).
  • Drug Delivery Systems :

    • Allen and Cullis (2004) discussed drug delivery systems (DDS) such as lipid- or polymer-based nanoparticles. These systems improve the pharmacological and therapeutic properties of drugs like ddI, especially in anticancer and antifungal drugs (Allen & Cullis, 2004).
  • Drug Interactions and Pharmacodynamics :

    • Vella and Mifsud (2014) reviewed interactions between valproic acid and antipsychotics, which could offer insights into the pharmacodynamics and potential interactions of compounds like ddI (Vella & Mifsud, 2014).
    • Yap, Chui, and Chan (2008) examined drug interactions between chemotherapeutic regimens and antiepileptics, providing context for understanding how ddI might interact with other drugs (Yap, Chui, & Chan, 2008).
  • Targeted Drug Delivery in Cancer Treatment :

    • Dharap et al. (2005) researched tumor-specific targeting of an anticancer drug delivery system using LHRH peptide. This approach minimizes adverse side effects and enhances drug retention in cancer cells, which could be applicable for ddI-based therapies (Dharap et al., 2005).
  • Stimuli-Responsive Drug Delivery Systems :

    • Ding et al. (2016) highlighted the progress in drug delivery systems (DDSs) with stimuli-responsive characteristics. Such systems can be highly relevant in delivering drugs like ddI more effectively to target areas (Ding et al., 2016).

properties

IUPAC Name

3-hydroxy-2-[N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11(8-17)16-10(3)14-12(18)6-15(4,5)7-13(14)19/h9,11,17-18H,6-8H2,1-5H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNOBLPNALARAO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-val-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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